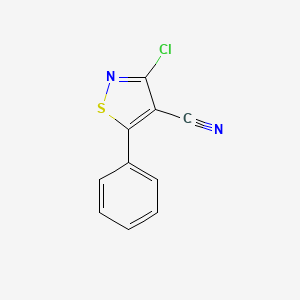

3-Chloro-5-phenylisothiazole-4-carbonitrile

Description

3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS: 28989-23-3) is a halogenated isothiazole derivative with a phenyl substituent at position 5 and a cyano group at position 2. Its molecular formula is C₁₀H₅ClN₂S, and it is synthesized via palladium-catalyzed Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile with phenylboronic acid, achieving yields of 94–96% . The compound is commercially available, with prices reflecting its synthetic complexity (e.g., ~¥19,530/g in 2022) . It is classified as hazardous (H301, H311, H331) and requires storage under inert conditions at 2–8°C .

Properties

IUPAC Name |

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULGDCWLXHHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351246 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-23-3 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Chloro-5-phenylisothiazole-4-carbonitrile involves the reaction of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene. This reaction typically takes place under specific conditions to ensure a good yield . Another method involves the use of sulfuric acid and sodium nitrite, where the reaction is carried out at elevated temperatures followed by cooling .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-phenylisothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Aryl Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, sodium nitrite, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Biological Activities

The isothiazole moiety is known for its biological activities. Research indicates that 3-Chloro-5-phenylisothiazole-4-carbonitrile exhibits potential as:

- Antiviral agent : Similar compounds have shown activity against viruses such as polio and HIV .

- Anticancer properties : Some derivatives of isothiazoles are being studied for their ability to act as prodrugs in cancer therapy .

Applications in Medicinal Chemistry

- Antiviral Research :

- Cancer Treatment :

Agrochemical Applications

The compound's structure allows it to function as an effective agrochemical. Isothiazoles are widely used in agriculture due to their ability to act as fungicides and herbicides. The chlorinated phenyl group enhances its efficacy against various pests and diseases affecting crops.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It can undergo various reactions, including:

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Allows for the formation of biaryl compounds with high specificity . |

| Nucleophilic Substitution | Reacts with nucleophiles to form new carbon-nitrogen bonds. |

Case Studies

- Antiviral Activity Study :

- Cancer Cell Line Testing :

Mechanism of Action

The mechanism of action of 3-Chloro-5-phenylisothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Structure: Chloro (C3), p-tolyl (C4), cyano (C5).

- Synthesis : CH arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene using Pd/AgF, yielding 60% .

- Key Difference: The p-tolyl group at C4 (vs. phenyl at C5 in the target compound) introduces steric and electronic variations. The methyl group on the aryl ring enhances lipophilicity but reduces electrophilicity at C4 compared to the cyano group in the target compound .

5-Amino-3-chloro-1,2-thiazole-4-carbonitrile

- Structure: Amino (C5), chloro (C3), cyano (C4).

3-Bromo-5-phenylisothiazole-4-carbonitrile

- Structure: Bromo (C3), phenyl (C5), cyano (C4).

- Synthesis : Regiospecific Suzuki coupling of 3,5-dibromoisothiazole-4-carbonitrile with phenylboronic acid.

- Key Difference : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) may enhance reactivity in SNAr or metal-catalyzed reactions .

Reactivity and Stability

- Nucleophilic Substitution: 3-Chloro-5-phenylisothiazole-4-carbonitrile reacts with hydrazine to form pyrazole derivatives (e.g., 3-amino-5-phenylpyrazole-4-carbonitrile) instead of the desired hydrazinyl isothiazole, indicating competing ring transformation pathways .

- Cross-Coupling Reactions: Suzuki coupling of this compound with phenoxyboronic acid yields 3-phenoxy-5-phenylisothiazole-4-carbonitrile, demonstrating regioselectivity at C3 . 3-Bromo-5-phenylisothiazole-4-carbonitrile undergoes analogous reactions more efficiently due to bromine’s superior leaving-group ability .

Biological Activity

3-Chloro-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a chloro group at the 3-position, a phenyl group at the 5-position, and a cyano group at the 4-position of the isothiazole ring. Its molecular formula is C10H6ClN3S. The unique structural characteristics contribute to its reactivity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have demonstrated:

- Inhibition of Bacterial Growth : The compound has shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low micromolar range. For example, one study reported MIC values of 0.008 μg/mL against S. pneumoniae and 0.03 μg/mL against Staphylococcus epidermidis .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. pneumoniae | 0.008 |

| Staphylococcus epidermidis | 0.03 |

| E. coli | 0.06 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : In vitro studies on MCF-7 breast cancer cells have indicated that the compound exhibits a dose-dependent cytotoxic effect, with IC50 values in the micromolar range (e.g., IC50 = 7.9 μM) . The mechanism involves inducing apoptosis and inhibiting cell proliferation at specific checkpoints in the cell cycle.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 7.9 |

| A549 | 1.6 |

| HepG2 | 5.7 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, thus reducing inflammation in various models .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of this compound against multiple cancer types, demonstrating significant cytotoxicity and selectivity towards cancer cells over normal cells . This selectivity is crucial for developing safer therapeutic agents.

- Antimicrobial Resistance : Another research focused on the compound's ability to combat antibiotic-resistant strains of bacteria, revealing promising results that could lead to new treatment options for resistant infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Q & A

Q. How to design SAR studies for optimizing pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.